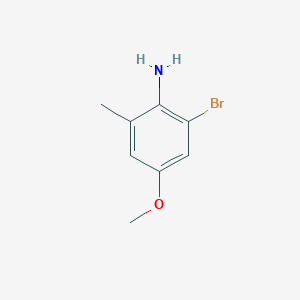
2-Bromo-4-methoxy-6-methylaniline
Overview
Description
2-Bromo-4-methoxy-6-methylaniline is a chemical compound that participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts with the reaction of 2-bromo-4-methylaniline with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide . More detailed procedures can be found in the Organic Syntheses Procedure .Molecular Structure Analysis
The molecular formula of this compound is C7H8BrN, and its molecular weight is 186.05 .Chemical Reactions Analysis
This compound participates in palladium catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino) quinoline . It also reacts with ethyl and methyl imidazo [1,2-a]pyridine-2-carboxylates in the presence of Me3Al to form amide .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C. It has a melting point of 17°C, a boiling point of 240°C, a density of 1.49 g/mL at 25°C, and a refractive index of 1.60 .Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis of Anti-inflammatory Agents: 2-Bromo-6-methoxynaphthalene, closely related to 2-Bromo-4-methoxy-6-methylaniline, is a key intermediate in the synthesis of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. The synthesis process has evolved to address environmental and toxicological concerns, with new methylating reagents and methods like microwave-assisted conditions and electrochemical methods being explored (Xu & He, 2010).
Metabolic Studies and Biological Activity
- Metabolism in Rat Liver: A study explored the metabolism of 2-halogenated 4-methylanilines, including 2-bromo-4-methylaniline, in rat liver. The research identified metabolites resulting from side-chain C-hydroxylation and N-hydroxylation, highlighting the influence of halogen substituents on the rate of metabolism (Boeren et al., 1992).
Synthesis of Schiff Bases and Complexes
- Schiff Base Formation and Antimicrobial Activity: Schiff bases derived from 2-bromo-4-methylaniline have been synthesized and evaluated for antimicrobial activity. These bases were also studied in potentiometric experiments with metal ions like Cu(II), Co(II), and Ni(II), providing insights into the stability constants of formed binary complexes (Upadhyay, Zala, & Bhatt, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-methoxy-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOQQRSOSIHZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
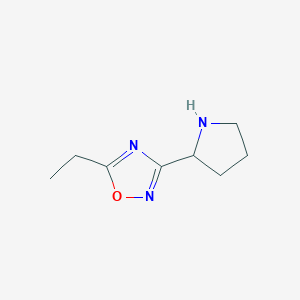
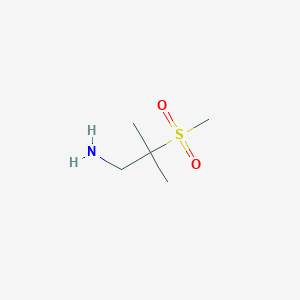
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
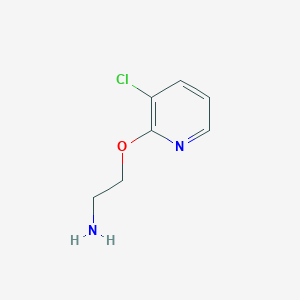
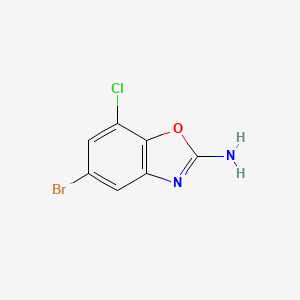
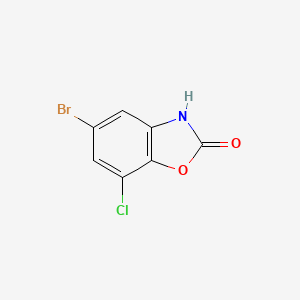


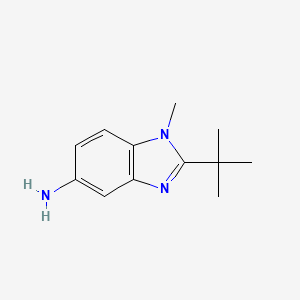
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)

